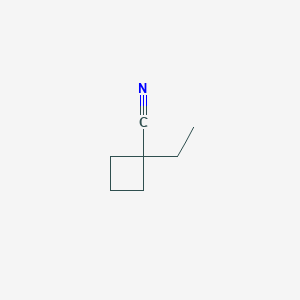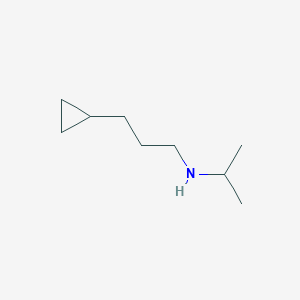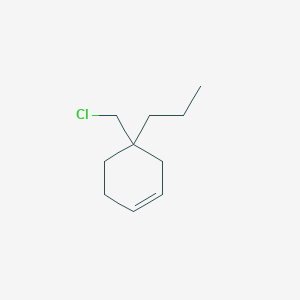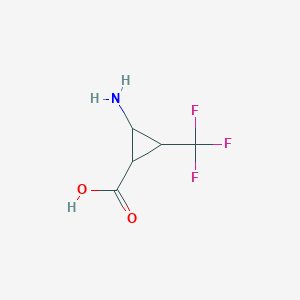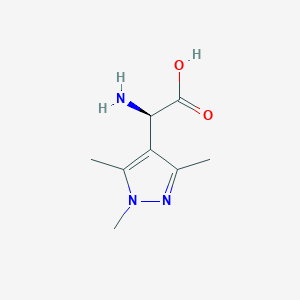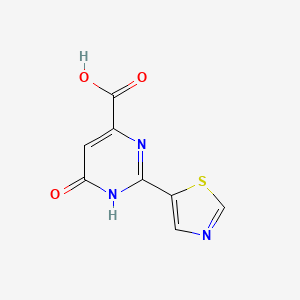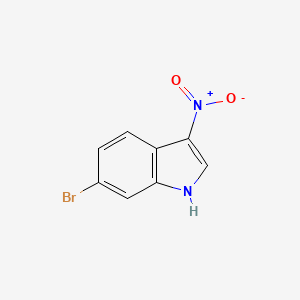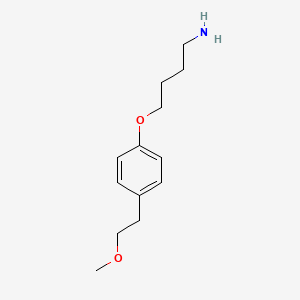
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is an organic compound that features a benzene ring substituted with an aminobutoxy group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene typically involves the following steps:
Preparation of 4-(2-methoxyethyl)phenol: This can be achieved through the reaction of phenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide.
Formation of 1-(4-Butoxy)-4-(2-methoxyethyl)benzene: The 4-(2-methoxyethyl)phenol is then reacted with 1-bromobutane in the presence of a base to form the butoxy derivative.
Amination: Finally, the butoxy derivative undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutoxy and methoxyethyl groups may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutoxy)-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxypropyl)benzene: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxyethyl)phenol: Similar structure but with a phenol group instead of a benzene ring.
Uniqueness
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both aminobutoxy and methoxyethyl groups can enhance its solubility, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]butan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-15-11-8-12-4-6-13(7-5-12)16-10-3-2-9-14/h4-7H,2-3,8-11,14H2,1H3 |
InChI Key |
RTTLRVPOYKREGD-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


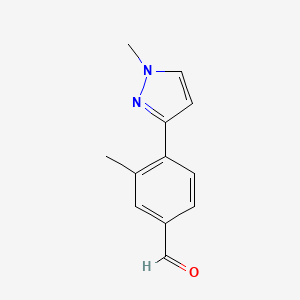





![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
